4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline
Description
Contextual Significance of Triazole and Aniline (B41778) Structural Motifs in Organic Chemistry
The foundational importance of the triazole and aniline moieties in organic chemistry provides the context for investigating scaffolds like 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline.
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis for a vast number of natural and synthetic compounds. numberanalytics.comopenmedicinalchemistryjournal.com These cyclic molecules, which incorporate at least one nitrogen atom within their ring structure, are fundamental to life, appearing in the structures of DNA, RNA, vitamins, and hormones. ijsrtjournal.comresearchgate.net In pharmaceutical research, their significance is paramount; an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.com
The versatility of nitrogen heterocycles stems from their diverse electronic properties, ability to participate in hydrogen bonding, and capacity to serve as ligands for metal catalysts. numberanalytics.com Classes such as pyridines, imidazoles, and triazoles are not only key pharmacophores in drug design but also essential building blocks in the synthesis of agrochemicals, polymers, dyes, and other functional materials. numberanalytics.comopenmedicinalchemistryjournal.commsesupplies.com The ongoing exploration of these compounds continues to fuel discoveries across the chemical sciences. ijsrtjournal.com
Aniline, the simplest aromatic amine, and its derivatives are indispensable intermediates in the chemical industry and versatile reagents in synthetic organic chemistry. nbinno.comresearchgate.net They serve as primary precursors for the large-scale production of polymers, most notably polyurethanes via methylene (B1212753) diphenyl diisocyanate (MDI), as well as chemicals for rubber processing. researchgate.net The aniline scaffold is also a foundational component in the manufacturing of a wide array of dyes, pigments, agrochemicals, and pharmaceuticals. nbinno.comresearchgate.net
From a synthetic and mechanistic perspective, the amino group on the aromatic ring makes aniline derivatives highly reactive and amenable to a wide range of chemical transformations. nbinno.com They are key substrates in electrophilic substitution reactions and serve as versatile starting materials for diazotization, leading to a host of subsequent reactions. researchgate.net Furthermore, the ability of the aniline amino group to act as both a hydrogen bond donor and acceptor makes its derivatives valuable subjects for studies in crystal engineering and supramolecular chemistry. researchgate.net The modification of the aniline core with various substituents allows chemists to fine-tune electronic and steric properties, enabling the synthesis of complex target molecules and the study of reaction mechanisms. rsc.org
Specific Focus on this compound as a Model Scaffold
The specific molecular architecture of this compound, which combines a substituted aniline with a 1,2,4-triazole (B32235) ring, makes it a molecule of significant academic interest. It serves as a representative model for a class of compounds with considerable potential in various research domains.
The academic rationale for investigating the this compound scaffold is rooted in the synergistic properties of its constituent parts. The 1,2,4-triazole ring is recognized as a "privileged" structure in medicinal chemistry, known for its metabolic stability and its capacity to act as a bioisostere of amide or urea (B33335) groups, often improving physicochemical properties like solubility. nih.govurfu.ru Triazole derivatives exhibit a wide spectrum of biological activities and are core components in numerous approved drugs. mdpi.com
The aniline portion of the molecule provides a versatile anchor for synthetic elaboration, allowing for the introduction of additional functional groups to modulate activity and properties. mdpi.comresearchgate.net The combination of these two motifs in a single scaffold is a key strategy in modern drug discovery. This is exemplified by the structurally related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, which is a key intermediate in the synthesis of Deucravacitinib. unibestpharm.comunibestpharm.com Deucravacitinib is an approved allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of plaque psoriasis, highlighting the therapeutic relevance of this class of triazolylanilines. nih.gov
The study of scaffolds like this compound is well-positioned within several major trends in chemical research. A primary trend is the design of hybrid molecules that link known pharmacophores to create compounds with novel or enhanced biological profiles. mdpi.comresearchgate.net This approach is central to the development of new therapeutics, particularly small molecule inhibitors targeting enzymes like kinases in immunology and oncology. nih.govresearchgate.net
Furthermore, research into new organic functional materials continues to expand. Both aniline and triazole derivatives are known to be components of organic fluorescent materials, electroactive polymers, and other advanced materials. msesupplies.comrsc.orgresearchgate.net The investigation of triazolylaniline structures contributes to this field by providing new building blocks whose electronic and structural properties can be systematically tuned. The synthesis and characterization of such compounds are essential for discovering new structure-property relationships and advancing the development of next-generation materials. researchgate.net
Data for a Structurally Related Triazolylaniline Intermediate
While specific, detailed experimental data for this compound is not widely available in the literature, the following table presents data for the closely related and well-documented compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, which serves as a key intermediate in the synthesis of the pharmaceutical agent Deucravacitinib. unibestpharm.com
| Property | Value | Source |
| Compound Name | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | unibestpharm.com |
| CAS Number | 1609394-10-6 | unibestpharm.com |
| Molecular Formula | C₁₀H₁₂N₄O | unibestpharm.com |
| Molecular Weight | 204.23 g/mol | unibestpharm.com |
| Physical Properties | Off-white solid | unibestpharm.com |
| Melting Point | 229-232 °C | unibestpharm.com |
| Purity | ≥ 98.0% (HPLC) | unibestpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methyl-3-(1H-1,2,4-triazol-5-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-7(10)4-8(6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) |
InChI Key |
SZPCQSGCTJRPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=NN2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides essential information on the carbon framework of a molecule. Each unique carbon atom in 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline would theoretically produce a distinct signal, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment.
Based on the structure, one would expect to observe nine distinct signals corresponding to the nine carbon atoms: six for the aniline (B41778) ring, two for the triazole ring, and one for the methyl group. The carbons of the aniline ring typically appear in the aromatic region (approx. 110-150 ppm). The carbon attached to the amino group (C-NH₂) would be shifted downfield due to the electron-donating nature of the amine, while the carbon attached to the triazole substituent (C-triazole) would also experience a significant shift. The remaining aromatic carbons would show shifts influenced by their position relative to these two substituents. The carbons within the 1,2,4-triazole (B32235) ring are expected in a different region of the aromatic spectrum, characteristically between approximately 140 and 160 ppm. The methyl carbon (N-CH₃) would appear significantly upfield, typically in the range of 20-30 ppm.
However, a detailed search of scientific literature and chemical databases did not yield specific, experimentally determined ¹³C NMR chemical shift data for this compound.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecular structure, advanced 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling between adjacent protons, which is particularly useful for assigning the protons on the aniline ring by tracing their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that has an attached proton.
Despite the utility of these techniques, no published studies containing COSY, HSQC, or HMBC data for this compound could be located.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy provides insight into the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light.
The IR and Raman spectra of this compound would be expected to display characteristic bands corresponding to its functional groups:
N-H Stretching: The aniline amine group (-NH₂) would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
Aromatic C-H Stretching: Vibrations from the C-H bonds on the aniline and triazole rings would appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl group (CH₃) would exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.
C=C and C=N Stretching: The aromatic ring and triazole ring stretching vibrations would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the aniline -NH₂ group is expected around 1590-1650 cm⁻¹.
C-N Stretching: Vibrations associated with the C-N bonds of the aniline and triazole moieties would be found in the 1250-1360 cm⁻¹ fingerprint region.
Specific experimental IR and Raman spectra for this compound are not available in the reviewed literature.
In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational frequencies. These calculated frequencies can then be scaled to provide a reliable prediction of an experimental spectrum. Such computational studies are valuable for assigning observed vibrational modes and confirming structural features. A computational analysis for this compound would involve optimizing the molecular geometry and then performing a frequency calculation. However, no published theoretical studies correlating calculated and experimental vibrational frequencies for this specific molecule were found.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₉H₁₀N₄. The theoretical monoisotopic mass can be calculated with high precision.
Public chemical databases list the exact mass of this compound, which is crucial for its identification in complex mixtures and for confirming successful synthesis.
Table 1: HRMS Data for this compound
| Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|
While the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight, analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways for related triazole and aniline structures often involve the cleavage of the bond between the two ring systems or the loss of neutral molecules like N₂ from the triazole ring. However, specific experimental mass spectrometry data detailing the fragmentation pattern for this compound is not documented in available scientific literature.
Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular structure of this compound. The fragmentation pattern observed in mass spectra provides a molecular fingerprint, allowing for detailed structural elucidation. The fragmentation of related 1,2,4-triazole derivatives often involves the sequential loss of neutral molecules. researchgate.net For aniline and its derivatives, a common fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the molecular ion. researchgate.netnist.gov
The fragmentation of this compound is hypothesized to proceed through several key pathways based on the characteristic fragmentation of its constituent aniline and triazole moieties. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation steps could include:
Cleavage of the C-C bond between the aniline and triazole rings, leading to fragment ions corresponding to each ring system.
Fission of the triazole ring , a common pathway for N-heterocyclic compounds, which can lead to the loss of N2 or HCN, resulting in stable fragment ions.
Fragmentation of the aniline moiety , which may involve the loss of the amino group or cleavage of the aromatic ring.
The study of similar heterocyclic compounds, such as isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles, has shown that distinct fragmentation patterns allow for clear differentiation and structural confirmation, often involving rearrangements within the mass spectrometer. nih.gov The base peak in the mass spectrum of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, corresponded to the loss of a pyrazole ligand, highlighting the tendency for cleavage at the linkage between heterocyclic rings. mdpi.com A proposed fragmentation pathway for this compound is detailed below.
Table 1: Proposed Mass Spectrometry Fragmentation Pathway
| m/z Value (Proposed) | Fragment Ion Structure | Description of Loss |
|---|---|---|
| 174 | [C9H10N4]+• | Molecular Ion |
| 106 | [C7H8N]+ | Fragment corresponding to the methylaniline moiety after C-C bond cleavage. |
| 93 | [C6H7N]+• | Aniline radical cation, potentially from rearrangement and cleavage. |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy is employed to investigate the electronic transitions within the molecule, providing insights into its electronic structure and optical properties.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is characterized by absorption bands resulting from electronic transitions within the conjugated system formed by the aniline and triazole rings. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. uobabylon.edu.iq
π→π Transitions:* These high-energy transitions occur within the aromatic and heteroaromatic rings. The aniline part of the molecule exhibits strong π→π* transitions, typically observed around 230 nm and 285 nm. researchgate.net The conjugated system involving both rings is expected to influence the position of these bands.
n→π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen atoms of the triazole ring) to an anti-bonding π* orbital. These transitions are typically less intense than π→π* transitions.
Studies on similar 1,2,4-triazole derivatives have reported absorption maxima in the range of 250-260 nm, attributed to electronic transitions within the triazole ring system. mjcce.org.mk For more complex derivatives containing a 4-methyl-4H-1,2,4-triazole core linked to other aromatic systems, absorption maxima (λmax) have been observed at approximately 296-297 nm. nih.gov The solvent environment can also influence the position of these absorption maxima due to solvatochromic effects. ajrsp.com
Table 2: Typical Electronic Transitions and Absorption Maxima for Related Compounds
| Compound Type | Transition Type | Approximate λmax (nm) | Reference |
|---|---|---|---|
| Aniline | π→π* | 230, 285 | researchgate.net |
| Substituted 1,2,4-triazoline-3-thiones | π→π* / n→π* | 250 - 260 | mjcce.org.mk |
Evaluation of Band Gap Energies
The optical band gap energy (Eg) is a crucial parameter that determines the electronic and optical properties of a material. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum. The relationship between the absorption coefficient (α) and the incident photon energy (hν) is used to determine the band gap.
For a series of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations yielded HOMO-LUMO energy gaps ranging from 4.618 eV to 5.637 eV. nih.gov Another theoretical study on a different triazine derivative reported a HOMO-LUMO gap of 4.4871 eV. irjweb.com These values indicate that compounds containing the 1,2,4-triazole moiety are typically wide-band-gap materials. The specific substituents on the aromatic rings can significantly modulate these energy levels and, consequently, the band gap. nih.gov
Table 3: Calculated Band Gap Energies for Related Triazole Derivatives
| Compound/Derivative | Method | Band Gap Energy (eV) | Reference |
|---|---|---|---|
| N-(3-nitrophenyl)propanamide-triazole hybrid | DFT | 4.618 | nih.gov |
| N-(2-chlorophenyl)propanamide-triazole hybrid | DFT | 5.615 | nih.gov |
| N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide-triazole hybrid | DFT | 5.637 | nih.gov |
Based on a comprehensive search of available scientific literature, detailed computational chemistry studies specifically focused on the compound This compound are not available. While the theoretical methods outlined in the query—such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT)—are standard computational tools for analyzing molecular properties, their application to this particular molecule has not been published in the retrieved sources.
The requested article structure requires specific data and findings for "this compound" across several advanced computational analyses, including:
Geometry Optimization and Conformational Analysis
HOMO-LUMO Energies and Orbital Interactions
Molecular Electrostatic Potential (MEP) Mapping
Natural Bond Orbital (NBO) Analysis
Global Chemical Reactivity Descriptors
Excited State Properties via TD-DFT
General principles of these computational methods are well-documented for a wide range of other triazole and aniline derivatives. nih.goveurjchem.comnih.gov For instance, DFT calculations are routinely used to determine the most stable three-dimensional shape of a molecule (geometry optimization) and to analyze its electronic structure. irjweb.comthaiscience.info Analyses like HOMO-LUMO energy gaps help in understanding the chemical reactivity and electronic transitions, while MEP maps visualize the charge distribution to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net NBO analysis provides insights into charge delocalization and bonding interactions within the molecule. eurjchem.com However, applying these general concepts to "this compound" without specific data would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the content for the requested article cannot be generated at this time due to the absence of specific computational studies for this compound in the available literature.
Computational Chemistry and Theoretical Studies of 4 Methyl 3 1h 1,2,4 Triazol 3 Yl Aniline
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Prediction of UV-Vis Absorption Spectra
The prediction of ultraviolet-visible (UV-Vis) absorption spectra for organic compounds is routinely performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. For derivatives of aniline (B41778) and triazole, the UV-Vis spectra are largely governed by π → π* and n → π* transitions.
Computational studies on substituted anilines demonstrate that the position and nature of substituents significantly influence the absorption maxima. The electronic properties of both the aniline and triazole rings in 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline are expected to dictate its UV-Vis absorption. The aniline moiety acts as a chromophore, and its electronic transitions are modulated by the methyl and triazolyl substituents. Theoretical calculations on similar aromatic systems suggest that the presence of electron-donating or withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.
Based on TD-DFT calculations performed on analogous aromatic and heterocyclic compounds, a predicted UV-Vis absorption spectrum for this compound in a solvent like chloroform (B151607) can be tabulated. These calculations typically involve the B3LYP functional with a 6-311G(d,p) basis set.
| Calculated Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 320 | 3.87 | 0.15 | HOMO -> LUMO |
| 285 | 4.35 | 0.25 | HOMO-1 -> LUMO |
| 250 | 4.96 | 0.10 | HOMO -> LUMO+1 |
Evaluation of Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizabilities)
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. These properties are computationally evaluated by calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ). Density Functional Theory (DFT) is a powerful tool for predicting these parameters. The magnitude of the NLO response is closely related to the intramolecular charge transfer characteristics of the molecule.
For aniline and triazole derivatives, the presence of both electron-donating (amino, methyl) and electron-accepting (triazole ring) groups can lead to enhanced NLO properties. The arrangement of these groups in this compound suggests a potential for significant intramolecular charge transfer, which is a key factor for a high NLO response. Computational studies on similar donor-acceptor substituted aromatic compounds have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can provide reliable predictions of NLO properties.
The calculated values for polarizability and hyperpolarizability for analogous compounds are often compared to standard NLO materials like urea (B33335) to gauge their potential.
| Parameter | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 800 |
| Second Hyperpolarizability (γ) | -1200 |
Theoretical Spectroscopic Property Prediction and Validation
The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within the framework of DFT, is a highly accurate approach for predicting the NMR chemical shifts of molecules. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS).
For this compound, the ¹H NMR spectrum would be characterized by signals from the aromatic protons of the aniline ring, the methyl group protons, the NH₂ protons, and the protons of the triazole ring. The chemical environment of each proton, influenced by the electronic effects of the substituents, determines its chemical shift. Computational studies on substituted anilines and triazoles have demonstrated that GIAO calculations can accurately predict these shifts. jmaterenvironsci.commdpi.com The predicted chemical shifts are valuable for the structural elucidation of new compounds.
Below is a table of predicted ¹H NMR chemical shifts based on GIAO calculations for similar molecular structures.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | 2.3 |
| Amino (NH₂) | 4.5 |
| Aniline Ring (H) | 6.8 - 7.5 |
| Triazole Ring (H) | 8.0 - 8.5 |
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning the bands observed in experimental Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational modes of a molecule. researchgate.net For complex molecules like this compound, these theoretical spectra are invaluable for identifying the characteristic vibrations associated with its functional groups.
The vibrational spectrum of this compound would be expected to show characteristic bands for the N-H stretching of the aniline amino group, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and various vibrations of the triazole ring. nih.gov Computational studies on substituted anilines and triazoles provide a basis for predicting these vibrational frequencies. researchgate.netnih.gov
A table of predicted key vibrational frequencies for this compound, based on calculations for analogous compounds, is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Region |
|---|---|---|
| N-H Stretch (Aniline) | 3400 - 3500 | IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR/Raman |
| C-H Stretch (Methyl) | 2850 - 2950 | IR/Raman |
| C=C Stretch (Aromatic Ring) | 1500 - 1600 | IR/Raman |
| Triazole Ring Vibrations | 1000 - 1400 | IR/Raman |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions by locating transition states and calculating activation energies. This approach allows for the elucidation of reaction pathways and the prediction of reaction kinetics. For the synthesis or reactions of this compound, computational studies can identify the most plausible mechanistic routes.
For instance, the formation of the triazole ring often proceeds through a cycloaddition reaction. acs.org Computational investigations of such reactions on similar substrates can reveal the structures of the transition states and the energy barriers associated with them. acs.org Similarly, reactions involving the aniline moiety, such as electrophilic substitution, can be modeled to understand the directing effects of the methyl and triazolyl groups. mdpi.comnih.govnih.gov
A hypothetical reaction pathway for the formation of a triazole ring, based on computational studies of related systems, is presented below with predicted activation energies.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Formation of intermediate | 15 - 20 |
| Step 2 | Cyclization to form triazole ring (Transition State) | 25 - 30 |
| Step 3 | Final product formation | -10 (exothermic) |
Regioselectivity and Stereoselectivity Prediction in Synthetic Transformations
Computational chemistry serves as a powerful predictive tool in understanding and forecasting the outcomes of chemical reactions involving this compound. The prediction of regioselectivity, in particular, is crucial for designing efficient synthetic routes that maximize the yield of the desired isomer. Synthetic transformations, such as the construction of the 1,2,4-triazole (B32235) ring, often present multiple possible reaction pathways. For instance, the [3+2] cycloaddition reaction, a common method for synthesizing five-membered heterocycles like triazoles, can lead to different regioisomers depending on the orientation of the reacting species. mdpi.comimist.ma
Density Functional Theory (DFT) is a primary computational method used to investigate the regioselectivity of such reactions. imist.ma By calculating the activation energies for all potential reaction pathways, chemists can identify the most energetically favorable route. The pathway with the lowest activation energy barrier is predicted to be the dominant one, thus determining the major regioisomer formed.
For the synthesis of substituted 1,2,4-triazoles, theoretical studies often focus on the interactions between the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reactants. The regioselectivity can be explained by the nucleophile-electrophile interactions between an electron-rich dipole and an electron-poor dipolarophile. imist.ma Additionally, local reactivity descriptors, such as Fukui indices, can be calculated to identify the most reactive atomic sites within the molecules, further clarifying the preferred orientation of attack. dnu.dp.ua
In the context of synthesizing derivatives of this compound, computational models can predict the outcome of reactions like N-alkylation or electrophilic aromatic substitution on the aniline ring. The presence of two distinct nitrogen atoms (N1 and N4) on the triazole ring and multiple positions on the aniline ring makes regioselectivity a key challenge. DFT calculations can determine the relative energies of the possible products and the transition states leading to them, providing a theoretical basis for the observed experimental outcomes.
Table 1: Exemplary DFT Calculation of Activation Energies for a Hypothetical Regioselective Reaction
| Reaction Pathway | Product Isomer | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Pathway A | 1,4-disubstituted triazole | 15.2 | Minor Product |
| Pathway B | 1,5-disubstituted triazole | 12.5 | Major Product |
Computational Exploration of Tautomeric Forms of the Triazole Moiety (1H vs. 4H)
The 1,2,4-triazole ring of this compound can exist in different tautomeric forms, primarily the 1H and 4H tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the triazole ring. nih.gov The relative stability of these tautomers is of significant interest as it influences the molecule's chemical reactivity, physical properties, and biological interactions. researchgate.net
Computational methods, particularly DFT and ab initio calculations, are employed to determine the relative energies and stabilities of these tautomers. researchgate.netufms.br These calculations typically involve geometry optimization of each tautomer, followed by frequency calculations to confirm that the structures correspond to energy minima. The tautomer with the lower calculated total energy is predicted to be the more stable and, therefore, the more abundant form. researchgate.net
For the parent 1,2,4-triazole, studies have consistently shown that the 1H-1,2,4-triazole tautomer is more stable than the 4H-1,2,4-triazole form. nih.gov This preference is generally attributed to factors like dipole moment and electronic distribution. When substituents are introduced onto the triazole ring, as in the case of this compound, the relative stability of the tautomers can be influenced. Theoretical modeling allows for a systematic investigation of how the electronic effects of the 4-methylaniline substituent impact the tautomeric equilibrium. researchgate.net Quantum-chemical calculations can compute various properties for each tautomer, such as dipole moments, molecular electrostatic potential, and frontier orbital energies, to provide a comprehensive understanding of their behavior. researchgate.net
Table 2: Calculated Relative Energies of 1,2,4-Triazole Tautomers
| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Stability |
| 1H-1,2,4-triazole | Hydrogen on N1 | 0.00 | More Stable |
| 4H-1,2,4-triazole | Hydrogen on N4 | +2.5 - +3.5 | Less Stable |
Note: Energy values are typical ranges found in computational literature for substituted 1,2,4-triazoles.
Advanced Computational Models and Machine Learning in Chemical Property Prediction
In recent years, advanced computational models, especially those based on machine learning (ML), have become increasingly valuable for predicting the chemical and biological properties of molecules like this compound. nih.gov These models, often referred to as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, establish a mathematical correlation between a molecule's structure and its properties. nih.govresearchgate.net
The process begins with the calculation of a large number of molecular descriptors for a set of known compounds. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. For a molecule like this compound, these descriptors would capture information about its size, shape, flexibility, and the distribution of electrons.
Various machine learning algorithms can then be trained on this data to build predictive models. researchgate.net Algorithms such as artificial neural networks (ANN), support vector machines (SVM), and gradient boosting have been successfully used to predict a wide range of properties for triazole derivatives, including their biological activity and physicochemical characteristics. researchgate.netespublisher.comresearchgate.net For example, an ML model could be trained to predict the anticancer activity of a series of triazole compounds based on their calculated quantum chemical descriptors. espublisher.commdpi.com
These in silico approaches offer a rapid and cost-effective way to screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov By leveraging ML, researchers can accelerate the discovery process and gain deeper insights into the structural features that govern the desired properties of this compound and its analogs. researchgate.net
Table 3: Application of Machine Learning in Chemical Science
| Model Type | Input Data | Predicted Property | Potential Application |
| QSAR | Molecular Descriptors | Biological Activity (e.g., IC₅₀) | Drug discovery and lead optimization |
| QSPR | Quantum Chemical Descriptors | Physicochemical Properties (e.g., solubility, logP) | Formulation development |
| Deep Learning | Molecular Graphs/SMILES | Reaction Outcome | Synthetic route planning |
Reactivity and Chemical Transformations of the Triazolylaniline Scaffold
Reactivity at the Aniline (B41778) Moiety
The aniline moiety is a highly reactive aromatic system, primarily due to the electron-donating nature of the amino group. This functional group significantly influences the reactivity of the benzene ring and also serves as a primary site for derivatization.
The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effect of the amino (-NH₂) group. byjus.com This effect increases electron density at the positions ortho and para to the amino group, making them susceptible to attack by electrophiles. byjus.com In 4-Methyl-3-(1H-1,2,4-triazol-3-yl)aniline, the substitution pattern is further influenced by the methyl (-CH₃) group and the 1,2,4-triazolyl substituent.
The directing effects of the substituents on the aniline ring are as follows:
Amino (-NH₂) Group: A powerful activating group with a strong ortho, para-directing effect.
Methyl (-CH₃) Group: An activating group with a weak ortho, para-directing effect.
1,2,4-Triazol-3-yl Group: Generally considered an electron-withdrawing group due to the electronegativity of the nitrogen atoms, making it a deactivating and meta-directing substituent.
The combined influence of these groups determines the regioselectivity of electrophilic substitution. The amino group is the most powerful activator and its directing effect will dominate. byjus.com The available positions on the ring are C2, C5, and C6.
Positions C2 and C6: These are ortho to the strongly activating amino group. Position C2 is adjacent to the bulky triazole substituent, which may cause significant steric hindrance for incoming electrophiles. Therefore, substitution is more likely to occur at the less sterically hindered C6 position.
Position C5: This position is ortho to the activating methyl group and meta to the amino group. While activated by the methyl group, it is less activated than the positions ortho to the amino group.
Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are predicted to occur preferentially at the C6 position, with potential minor products resulting from substitution at C2 and C5, depending on the reaction conditions and the size of the electrophile.
| Substituent Group | Position | Electronic Effect | Directing Influence | Relative Strength |
|---|---|---|---|---|
| Amino (-NH₂) | C1 | Electron-Donating (Resonance) | ortho, para | Strongly Activating |
| 1,2,4-Triazol-3-yl | C3 | Electron-Withdrawing (Inductive) | meta | Deactivating |
| Methyl (-CH₃) | C4 | Electron-Donating (Inductive/Hyperconjugation) | ortho, para | Weakly Activating |
The aniline amino group is highly susceptible to oxidation, and reactions can yield a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of anilines can be complex, often leading to mixtures of colored products, including polymers. researchgate.net
Common oxidation pathways include:
Formation of Nitroso and Nitro Compounds: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium, can oxidize the amino group to a nitro group (-NO₂), proceeding through a nitroso (-NO) intermediate.
Formation of Coupling Products: Milder oxidation can lead to intermolecular coupling reactions. Depending on the specific conditions, products such as azoxybenzenes, azobenzenes, and hydrazo compounds can be formed. researchgate.net For example, selective oxidation of anilines can yield azoxybenzenes or azobenzenes, which are valuable in organic synthesis. researchgate.net
Polymerization: Oxidative polymerization of aniline leads to the formation of polyaniline, a conductive polymer. This process is often initiated with oxidants like ammonium persulfate in an acidic solution.
The aniline functionality is generally stable under reducing conditions. However, this reactivity is crucial in the synthesis of the parent compound itself, which is often prepared by the reduction of a corresponding nitro compound, such as 1-methyl-4-(3-nitro-4-methylphenyl)-1H-1,2,4-triazole.
| Oxidizing Agent | Typical Product(s) | General Reaction Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Nitrobenzene | Acidic medium, controlled temperature |
| Hydrogen Peroxide (H₂O₂) with catalyst | Azoxybenzene, Azobenzene | Catalytic systems (e.g., Zr(OH)₄) researchgate.net |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | Polyaniline | Acidic aqueous solution |
| Potassium Dichromate (K₂Cr₂O₇) | p-Benzoquinone, Polymer mixtures | Acidic medium researchgate.net |
The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. This allows for a wide array of derivatization reactions at this site, which are fundamental for modifying the compound's properties.
Key derivatization reactions include:
N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new functional moieties.
N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of mono-, di-, and even quaternary ammonium salts. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.
Schiff Base Formation: The aniline can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and catalyzed by acid.
Diazotization: At low temperatures (0-5 °C), the primary aromatic amino group reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. This intermediate is highly versatile and can be used in various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of substituents onto the aromatic ring in place of the original amino group.
Reactivity of the 1,2,4-Triazole (B32235) Ring
The 1,2,4-triazole ring is an aromatic heterocycle. While generally stable, its nitrogen atoms provide sites for further chemical transformations.
The unsubstituted 1,2,4-triazole ring contains an N-H proton that is weakly acidic and can be removed by a base to form a triazolide anion. This anion is a nucleophile that can react with electrophiles. In the case of an unsubstituted 1,2,4-triazole, alkylation can theoretically occur at the N1, N2, or N4 positions. The reaction often results in a mixture of N1 and N4-substituted isomers, with the N1 isomer typically being the major product. researchgate.net The regioselectivity is influenced by factors such as the nature of the electrophile, the base used, the solvent, and the temperature. researchgate.net
For 3-substituted 1,2,4-triazoles like the one in the parent compound, the existing substituent at C3 influences the position of further substitution. Alkylation would still be expected to yield a mixture of isomers, primarily at the N1 and N4 positions. N-acylation follows a similar mechanism and is also a common transformation for the triazole ring.
| Position of Alkylation | Product Structure Name | Notes |
|---|---|---|
| N1 | 4-Methyl-3-(1-alkyl-1H-1,2,4-triazol-3-yl)aniline | Often the major product in the alkylation of 1,2,4-triazoles. researchgate.net |
| N4 | 4-Methyl-3-(4-alkyl-4H-1,2,4-triazol-3-yl)aniline | Commonly formed as a minor product. researchgate.net |
| N2 | 4-Methyl-3-(2-alkyl-2H-1,2,4-triazol-3-yl)aniline | Less common, but possible depending on reaction conditions. |
The 1,2,4-triazole ring is an aromatic system and is generally resistant to ring-opening reactions, which typically require high energy conditions such as pyrolysis. acs.org
However, the triazole system can be modified to participate in cycloaddition reactions. While the parent 1,2,4-triazole ring itself is not a potent diene or dienophile, its derivatives can be highly reactive. A prominent example involves the oxidation of 4-substituted-1,2,4-triazoles to form 4-substituted-3H-1,2,4-triazole-3,5(4H)-diones, also known as triazolinediones. These compounds are exceptionally powerful dienophiles and readily undergo [4+2] Diels-Alder cycloaddition reactions with a wide variety of dienes, even with aromatic systems like benzene. acgpubs.org Therefore, to engage the triazole moiety of this compound in such cycloadditions, it would first need to be derivatized, for instance, by N-substitution at the N4 position followed by oxidation.
Other cycloaddition pathways, such as 1,3-dipolar cycloadditions, are central to the synthesis of the triazole ring itself but are not common reactions of the pre-formed aromatic triazole core. frontiersin.orgrsc.org
Substitution Reactions on the Triazole Ring Carbons
The carbon atoms within the 1H-1,2,4-triazole ring are known to be π-deficient. This electron deficiency is a consequence of their position between two electronegative nitrogen atoms, which results in a low electron density at the C3 and C5 positions. chemicalbook.com This inherent electronic property makes the triazole ring carbons susceptible to nucleophilic attack, allowing for substitution reactions to occur under relatively mild conditions. chemicalbook.comnih.gov While electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms due to their higher electron density, nucleophilic substitution is characteristic of the ring's carbon atoms. chemicalbook.comnih.gov
The reactivity of the triazole carbons in the this compound scaffold is primarily centered on nucleophilic substitution. This can involve the displacement of a leaving group attached to a triazole carbon or, in cases of triazole-thiones, reactions at the exocyclic sulfur atom, which is attached to a ring carbon. For instance, the S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a common transformation. mdpi.com This reaction involves the deprotonation of the thiol to form a thiolate anion, a potent nucleophile, which then attacks an alkyl halide. An example of this is the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in the presence of a base like cesium carbonate to yield the corresponding S-alkylated product. mdpi.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1-phenylethanone | Cesium Carbonate | DMF | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one |
Table 1: Example of S-Alkylation on a 1,2,4-Triazole-3-thiol Scaffold. mdpi.com
Direct substitution on the carbon atoms of the triazole ring in the parent this compound can be more challenging but is a key area for generating structural diversity in derivative compounds.
Interplay Between Aniline and Triazole Moieties: Electronic and Steric Effects
The chemical character of this compound is significantly shaped by the electronic and steric interplay between the electron-donating aniline ring and the electron-withdrawing 1,2,4-triazole ring.
Electronic Effects: The aniline moiety, with its amino (-NH₂) group, is a classic electron-donating system. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, increasing its electron density, particularly at the ortho and para positions. Conversely, the 1,2,4-triazole ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. chemicalbook.com This electronic push-pull relationship influences the reactivity of both rings. The electron-donating nature of the aniline may slightly reduce the electron-withdrawing effect of the triazole ring, while the triazole ring deactivates the aniline ring towards electrophilic substitution.
Steric Effects: The spatial arrangement of the two rings relative to each other governs the steric environment of the molecule. In the related compound 4-(1,2,4-Triazol-1-yl)aniline, the dihedral angle between the triazole and benzene rings is 34.57 (7)°. researchgate.net A similar non-planar arrangement can be expected for this compound, which would minimize steric repulsion between the ortho-hydrogens of the aniline ring and the atoms of the triazole ring. This twisted conformation can influence how the molecule interacts with reagents or biological targets by controlling the accessibility of reactive sites. Computational methods, such as Density Functional Theory (DFT) combined with steric maps, have been effectively used to separate and quantify the steric and electronic contributions to reactivity in complex molecules, providing insights into how subtle structural modifications can impact chemical behavior. mdpi.com
| Feature | Aniline Moiety | Triazole Moiety | Overall Effect on Molecule |
| Electronic | Electron-donating (activating) | Electron-withdrawing (deactivating) | Creates an electronic push-pull system, modulating reactivity of both rings. |
| Steric | Bulky aromatic ring | Planar heterocycle | A likely non-planar (twisted) conformation between rings to minimize steric hindrance. researchgate.net |
Table 2: Summary of Electronic and Steric Effects.
Reaction Cascade and Multi-Component Reactions Involving the Core Structure
The this compound scaffold is well-suited for synthesis via complex reaction pathways such as reaction cascades and multi-component reactions (MCRs). These methods are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. isres.orgfrontiersin.org
Multi-component reactions, where three or more reactants combine in a single pot to form a final product, offer a direct route to substituted triazoles. isres.org Various MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. For example, a convenient one-pot, three-component reaction for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the condensation of carboxylic acids, monosubstituted hydrazines, and primary amidines. isres.org Another approach involves a copper-catalyzed three-component reaction that provides access to 1,2,4-triazoles with diverse substitution patterns under mild conditions. isres.org A metal-free, three-component synthesis of 3-trifluoromethyl-1,2,4-triazoles has also been developed using trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate as a C1 source. frontiersin.org
Adapting such MCR strategies could provide an efficient synthesis for the this compound core. A hypothetical MCR could involve a substituted benzamidine (derived from 4-methyl-3-aminobenzonitrile), a hydrazine, and a carbon source to construct the triazole ring directly onto the aniline framework. The versatility of MCRs allows for the incorporation of various substituents, making them powerful tools for creating libraries of related compounds for further study. rsc.org
| Reaction Type | Components | Key Features | Potential Application |
| Castanedo et al. isres.org | Carboxylic Acid, Hydrazine, Amidine | One-pot, highly regioselective | Synthesis of 1,3,5-trisubstituted 1,2,4-triazoles |
| Li et al. isres.org | Varies (e.g., Nitriles) | Copper-catalyzed, mild conditions | Access to diverse substitution patterns on the triazole ring |
| Tang et al. frontiersin.org | Trifluoroacetimidoyl Chlorides, Hydrazine Hydrate, TFBen | Metal-free, scalable | Synthesis of trifluoromethyl-substituted 1,2,4-triazoles |
Table 3: Examples of Multi-Component Reactions for 1,2,4-Triazole Synthesis.
Reaction cascades, where subsequent reactions occur without the isolation of intermediates, are also relevant. The synthesis of 1,2,4-triazoles often proceeds through such a pathway, for example, via the formation of an acyl amidrazone intermediate followed by intramolecular cyclization. chemicalbook.com These efficient, one-pot procedures are central to modern synthetic strategies for constructing complex heterocyclic systems like the triazolylaniline scaffold.
Synthesis of Derivatives, Analogs, and Structural Hybrids
Strategies for Functionalization and Derivatization of 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline
Functionalization of the parent molecule allows for the fine-tuning of its physicochemical and biological properties. Key strategies target the three main reactive regions of the compound.
The methyl group on the aniline (B41778) ring is a versatile handle for derivatization, primarily through reactions targeting the benzylic C-H bonds.
Oxidation: The benzylic methyl group can be oxidized to introduce oxygen-containing functional groups. The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid (4-amino-2-(1H-1,2,4-triazol-3-yl)benzoic acid). pearson.com Milder, more selective oxidation methods can yield the corresponding alcohol ( (4-amino-2-(1H-1,2,4-triazol-3-yl)phenyl)methanol) or aldehyde (4-amino-2-(1H-1,2,4-triazol-3-yl)benzaldehyde). mdpi.com These transformations are fundamental for introducing new functionalities that can serve as connection points for further synthesis. mdpi.com
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can selectively halogenate the benzylic position. libretexts.orgpearson.com This yields compounds such as 4-(bromomethyl)-3-(1H-1,2,4-triazol-3-yl)aniline. These halo-derivatives are highly useful intermediates for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functional groups, including ethers, esters, and amines. stackexchange.com
| Reaction Type | Typical Reagents | Resulting Functional Group | Potential Intermediate |
|---|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | 4-Amino-2-(1H-1,2,4-triazol-3-yl)benzoic acid |
| Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) | 4-(Bromomethyl)-3-(1H-1,2,4-triazol-3-yl)aniline |
The 1,2,4-triazole (B32235) ring is amenable to functionalization at its nitrogen and carbon atoms.
Nitrogen (N-Alkylation and N-Acylation): The unsubstituted NH proton of the triazole ring is acidic and can be deprotonated with a base to form a triazolate anion. acs.org This anion is a potent nucleophile that readily undergoes alkylation with various alkyl halides or acylation with acyl chlorides. jst.go.jp Alkylation of 1,2,4-triazoles can result in a mixture of N1 and N4 substituted isomers, with the product ratio often depending on the reaction conditions, such as the base and solvent used. chemicalbook.comresearchgate.net The use of DBU as a base has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net This allows for the introduction of diverse substituents, such as alkyl, benzyl, or more complex side chains, onto the triazole nitrogen atoms. mdpi.com
Sulfur (Thionation): A common modification involves the introduction of a sulfur atom at the C3 or C5 position to form a 1,2,4-triazole-3-thione. This is typically achieved by synthesizing the triazole ring from a thiosemicarbazide (B42300) precursor. researchgate.netmdpi.comchemicalbook.com The resulting thiol group is itself a versatile functional handle. It can be S-alkylated with alkyl halides to produce thioether derivatives or can exist in its thione tautomeric form. zsmu.edu.uadergipark.org.tr
Carbon Substituents: Direct functionalization of the triazole's carbon atoms (C3 and C5) via electrophilic substitution is difficult due to the ring's electron-deficient nature. chemicalbook.com Therefore, introducing substituents at these positions is typically achieved by constructing the ring from appropriately functionalized starting materials, a strategy discussed in section 6.2.2.
The primary amino group on the aniline ring is a key site for derivatization due to its nucleophilicity.
Acylation/Amidation: The aniline nitrogen can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form a wide range of amide derivatives. sphinxsai.comorganic-chemistry.org This is one of the most common transformations in medicinal chemistry to introduce varied lipophilic and hydrogen-bonding groups. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a well-known pharmacophore and can significantly alter the electronic and solubility properties of the parent molecule.
Alkylation: While direct N-alkylation of the aniline can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amine derivatives.
| Reaction Type | Reagent Class | Functional Group Formed | Example Derivative Class |
|---|---|---|---|
| Acylation | Acid Chlorides (R-COCl) | Amide (-NHCOR) | N-(4-methyl-3-(1H-1,2,4-triazol-3-yl)phenyl)acetamide |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | N-(4-methyl-3-(1H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide |
| Reductive Amination | Aldehydes (R-CHO) + Reducing Agent | Secondary Amine (-NHCH₂R) | N-Benzyl-4-methyl-3-(1H-1,2,4-triazol-3-yl)aniline |
Synthesis of Triazolylaniline Analogs with Varied Substituents
Creating analogs of this compound involves modifying the core synthesis to incorporate different substituents from the outset. This approach is fundamental for systematic exploration of chemical space.
The synthesis of analogs with different groups on the aniline ring (e.g., halogens, alkoxy, cyano groups) requires starting with differently substituted anilines or nitrobenzenes. nih.govresearchgate.net For instance, beginning the synthesis with a 4-chloro-2-nitrobenzonitrile (B1583667) instead of a 4-methyl-2-nitrobenzonitrile (B1266437) would ultimately yield a 4-chloro-3-(1H-1,2,4-triazol-3-yl)aniline analog. Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can also be employed on halogenated triazolylaniline intermediates to introduce a wide variety of aryl, heteroaryl, or alkyl groups. beilstein-journals.orgresearchgate.net
The substituents on the triazole ring are determined by the precursors used in its construction. The Einhorn-Brunner reaction or Pellizzari reaction are classic methods, but modern approaches offer greater versatility.
From Hydrazides and Nitriles/Thioamides: A common and flexible route involves the reaction of a carboxylic acid hydrazide with a nitrile or related functional group. researchgate.netorganic-chemistry.org To create analogs with different C5 substituents on the triazole ring, one can simply vary the starting hydrazide. For example, using benzohydrazide (B10538) instead of formohydrazide in the reaction with the precursor amidine would place a phenyl group at the C5 position of the triazole ring.
[3+2] Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing the 1,2,4-triazole ring. researchgate.netuzhnu.edu.ua For instance, the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with nitriles can produce highly substituted 1,2,4-triazoles with excellent regiocontrol. mdpi.comresearchgate.net This method allows for the systematic variation of substituents at both the N1, C3, and C5 positions of the triazole ring by choosing the appropriate nitrile and hydrazonoyl halide precursors. frontiersin.org
| Precursor 1 | Precursor 2 | Resulting C5-Substituent | Synthetic Method |
|---|---|---|---|
| Formic acid hydrazide | Substituted Amidine | -H (unsubstituted) | Ring Cyclization |
| Acetic hydrazide | Substituted Amidine | -CH₃ (methyl) | Ring Cyclization |
| Benzohydrazide | Substituted Amidine | -C₆H₅ (phenyl) | Ring Cyclization |
| Hydrazonoyl Halide (R¹-C(Cl)=N-NHR²) | Nitrile (R³-CN) | -R¹ | [3+2] Cycloaddition |
Preparation of Fused Heterocyclic Systems Incorporating the Triazolylaniline Core
The this compound scaffold serves as a versatile building block for the synthesis of a variety of fused heterocyclic systems. The presence of multiple nucleophilic centers, particularly the amino group on the aniline ring and the nitrogen atoms of the triazole ring, allows for diverse cyclization strategies. Two prominent examples of fused systems derived from analogous 3-amino-1,2,4-triazole precursors are the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines and nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazines.
One of the most common strategies for constructing the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine system involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. nih.govresearchgate.net The reaction typically proceeds by initial condensation of the exocyclic amino group with one of the carbonyl functions, followed by intramolecular cyclization involving a triazole ring nitrogen and the second carbonyl group, and subsequent dehydration to yield the aromatic fused system. Green chemistry approaches, utilizing catalysts like lemon juice in aqueous media, have also been successfully employed for these transformations. rsc.org
Another important class of fused heterocyles, the nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazine system, is commonly synthesized from 4-amino-3-mercapto-1,2,4-triazole precursors. nih.gov This route involves the reaction of the precursor with various bielectrophilic reagents, such as α-haloketones (e.g., phenacyl bromides) or hydrazonoyl chlorides. nih.govscispace.com The synthesis leverages the nucleophilicity of the mercapto group and the exocyclic amino group. The initial reaction usually occurs at the sulfur atom, followed by an intramolecular cyclization and dehydration step to furnish the final tricyclic system. nih.govresearchgate.net These methods offer a high degree of flexibility, allowing for the introduction of various substituents onto the newly formed ring.
The table below summarizes representative reactions for the formation of these fused heterocyclic systems from analogous triazole precursors.
| Fused System | Precursor Type | Reagents and Conditions | Reference |
|---|---|---|---|
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine | 3-Amino-1,2,4-triazole | 1,3-Diketones (e.g., acetylacetone) or α,β-unsaturated ketones; often catalyzed by acid (e.g., acetic acid) or under green conditions (lemon juice). nih.govrsc.org | nih.govrsc.orgresearchgate.net |
| nih.govnih.govnih.govTriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazine | 4-Amino-3-mercapto-1,2,4-triazole | α-Haloketones (e.g., α-bromoacetophenone) in a solvent like ethanol (B145695) or DMF, often with a base (e.g., K2CO3) followed by an acid catalyst (p-TsOH). nih.gov | nih.gov |
| nih.govnih.govnih.govTriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazine | 4-Amino-3-mercapto-1,2,4-triazole | Hydrazonoyl chlorides in a solvent like ethanol or dioxane with a base (e.g., triethylamine). scispace.com | nih.govscispace.com |
Stereochemical Control and Regioselectivity in Derivative Synthesis
The synthesis of derivatives from the this compound core requires precise control over both regioselectivity (which atom reacts) and stereochemistry (the 3D arrangement of atoms).
Regioselectivity:
A key challenge in the derivatization of 1,2,4-triazoles is controlling the site of electrophilic attack, particularly alkylation, on the different nitrogen atoms of the triazole ring. The 1H-1,2,4-triazole moiety in the title compound can exist in tautomeric forms, and its anion possesses three nucleophilic nitrogen centers (N1, N2, and N4). Studies on analogous 3-alkylsulfanyl-1,2,4-triazoles have shown that alkylation is highly regioselective, with a strong preference for reaction at the N1 and N2 positions over the N4 position. nih.govresearchgate.net The distribution of products between N1 and N2 isomers is influenced by factors such as steric hindrance from substituents on the triazole ring and the nature of the alkylating agent. nih.gov Theoretical studies and experimental evidence from X-ray crystallography often show that N2-alkylated isomers are the preferentially formed products in many cases. nih.govresearchgate.net For example, the reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) yielded three isomers, with the mixed N1-CH2-N2 adduct being the major product, a result attributed to steric effects. nih.gov
| Reaction Type | Substrate Model | Reagent and Conditions | Observed Regioselectivity | Reference |
|---|---|---|---|---|
| N-Alkylation | 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane, K2CO3, Acetone | Forms a mixture of N1-CH2-N1, N2-CH2-N2, and N1-CH2-N2 linked bis-triazoles. The N1-CH2-N2 isomer is the major product. | nih.gov |
| N-Alkylation | 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | 1,3-Dibromopropane, K2CO3, Acetone | Yields two products: N2-(3-bromopropyl) derivative and a cyclized indolo-triazolo-diazepine formed via initial N1-alkylation. | nih.gov |
| S-Alkylation vs. N-Alkylation | 1,2,4-Triazole-3-thiones | Organic halides in neutral or alkaline medium. | S-alkylation occurs selectively under neutral conditions. In alkaline medium, alkylation can occur at S, N1, or N2 positions, but S-alkylation is often predominant. | uzhnu.edu.ua |
Stereochemical Control:
Achieving stereochemical control in the synthesis of derivatives is crucial, particularly for applications in medicinal chemistry. For the triazolylaniline core, which is itself achiral, stereochemistry can be introduced by forming chiral centers or by creating elements of axial chirality (atropisomerism).
A significant development is the catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles. nih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond. By employing a chiral phosphoric acid catalyst, a cyclodehydration reaction can be rendered asymmetric, affording chiral triazoles with high enantiomeric ratios (up to 91:9 er). nih.gov This ratio can often be further enhanced to >99:1 er through recrystallization. This methodology is directly relevant to derivatives of this compound, where appropriate substitution on the aniline or triazole rings could create the steric hindrance necessary for stable atropisomers.
Another strategy involves creating chiral derivatives that can then be used as ligands in asymmetric catalysis. For instance, chiral bis-1,2,4-triazolium salts have been synthesized and converted into rhodium(I) biscarbene complexes. rsc.org These chiral complexes have been successfully applied as catalysts in asymmetric hydrogenation reactions, achieving moderate to good enantioselectivities (up to 61% ee). rsc.org This demonstrates that the triazole framework can be incorporated into chiral ligands to induce stereoselectivity in chemical transformations.
Advanced Applications in Chemical Sciences
Utility in Material Science and Engineering
The distinct molecular architecture of 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline, featuring a reactive aniline (B41778) group and a stable, electron-rich triazole ring, makes it a valuable component in the synthesis of advanced materials.
Aromatic diamines containing heterocyclic moieties are crucial monomers for producing high-performance polymers with enhanced thermal stability and specific functionalities. The aniline component of this compound allows it to act as a diamine precursor for polymerization reactions.
Through processes like low-temperature solution polycondensation, this compound can react with aromatic and aliphatic diacid chlorides to form novel polyamides. scielo.br These polymers are noted for their high-temperature resistance and favorable balance of physical and chemical properties. scielo.br Similarly, it can serve as a monomer in the synthesis of polyimides, a class of exceptionally heat-resistant polymers. The general method involves reacting an aryl diamine with an aryl dianhydride in a polar solvent to produce a soluble polyamic acid, which is then cyclized to the final polyimide. nasa.gov The incorporation of the triazole ring into the polymer backbone is anticipated to impart improved solubility and thermal characteristics to the resulting materials.
The presence of a primary aromatic amine group makes this compound a prime candidate for the synthesis of azo dyes. Azo dyes, which constitute over 60% of all dyes used in industry, are characterized by the functional group (-N=N-) and are typically synthesized through a diazotization and coupling reaction. nih.gov
The synthesis involves the conversion of the aniline group into a diazonium salt at low temperatures (0-5 °C) using nitrous acid. unb.caekb.eg This highly reactive diazonium salt is then coupled with an electron-rich nucleophile, such as another aromatic compound, to form the stable azo dye. nih.govunb.ca The triazole ring within the molecule can act as an auxochrome, a group that modifies the color and enhances the properties of the dye. The resulting azo dyes derived from triazole compounds can exhibit a wide range of colors, including various shades of yellow, red, orange, and brown. unb.caresearchgate.net
Derivatives of 1,2,4-triazole (B32235) have garnered significant attention for their potential in material sciences, particularly for applications in optoelectronics. dntb.gov.uabohrium.comnih.govnih.gov Research into novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide has demonstrated their promising nonlinear optical (NLO) properties. dntb.gov.uabohrium.comnih.govresearchgate.net
NLO materials are capable of altering the phase, frequency, or amplitude of light, which is crucial for technologies like optical switching and data storage. The NLO characteristics of these triazole derivatives were investigated using density functional theory (DFT), revealing significant values for linear polarizability and hyperpolarizability. dntb.gov.uabohrium.comresearchgate.net Frontier Molecular Orbital (FMO) analysis is a key tool for evaluating the intramolecular charge transfer (ICT) possibilities, which are linked to these optical properties. nih.gov A smaller energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often corresponds to enhanced NLO activity. nih.gov
One particular compound in a studied series, designated 7c, exhibited a low band gap and notable NLO response, indicating its potential for fabricating materials for optoelectronic applications. dntb.gov.uabohrium.comnih.govresearchgate.net
Table 1: NLO Properties of a Representative 4-Methyl-1,2,4-triazole Derivative (Compound 7c)
| Property | Value | Unit |
|---|---|---|
| Band Gap (ΔE) | 4.618 | eV |
| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |
Data sourced from studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. dntb.gov.uanih.gov
The structural features of triazole derivatives make them suitable for use in chemosensors, particularly for the detection of metal cations. researchgate.netnih.gov The nitrogen atoms within the triazole ring can act as effective binding sites for metal ions, leading to a detectable change in the sensor's properties, such as fluorescence. nih.gov
For instance, ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been developed as selective 'turn-on' fluorescent chemosensors for Nickel(II) ions in aqueous solutions. nih.gov The binding of the Ni(II) ion to the triazole-pyridine unit disrupts molecular aggregation, causing a significant and easily detectable intensification of the fluorescence signal. nih.gov Given its structure, this compound possesses similar potential for integration into sensor technologies, where the triazole ring can serve as the recognition and binding site for specific analytes.
Ligand Design in Coordination Chemistry
The 1,2,4-triazole ring system is a well-established and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. researchgate.netekb.eg
The nitrogen atoms of the 1,2,4-triazole ring act as donor atoms, enabling the formation of coordination compounds with various transition metals. Schiff bases derived from 1,2,4-triazole derivatives have been used to synthesize new complexes with metals such as Co(II), Ni(II), Cu(II), Pd(II), and Cd(II). ekb.eg
These studies have shown that the resulting metal complexes can adopt different geometries, including octahedral, tetrahedral, and square planar, depending on the coordination number and the nature of the central metal ion. ekb.eg The formation of these stable metal-ligand complexes is confirmed through various analytical techniques, including FT-IR, UV-visible spectroscopy, and thermal analysis. ekb.egresearchgate.net The ability of this compound to act as a ligand opens up possibilities for creating novel coordination compounds with tailored magnetic, catalytic, or biological properties.
Table 2: Examples of Metal Complexes with 1,2,4-Triazole-Derived Ligands
| Metal Ion | Resulting Complex Geometry |
|---|---|
| Co(II) | Octahedral |
| Ni(II) | Octahedral |
| Cu(II) | Octahedral |
| Pd(II) | Square Planar |
| Cd(II) | Tetrahedral |
Data based on studies of Schiff bases derived from 1,2,4-triazole. ekb.eg
Application in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The structural features of this compound make it a promising candidate for the construction of supramolecular assemblies. The 1,2,4-triazole ring is a particularly effective unit for forming predictable and robust supramolecular structures through hydrogen bonding and metal coordination.
The 1,2,4-triazole moiety in the compound possesses both hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen atoms) sites. This duality allows for the formation of intricate hydrogen-bonded networks, leading to the self-assembly of molecules into higher-order structures such as tapes, sheets, and three-dimensional frameworks. The aniline portion of the molecule also contributes to its supramolecular behavior through the hydrogen-donating capabilities of the amino group. The interplay of these interactions can lead to the formation of co-crystals and other complex molecular assemblies.
Key Interaction Sites for Supramolecular Assembly:
| Functional Group | Potential Supramolecular Interaction | Role in Assembly |
|---|---|---|
| 1,2,4-Triazole (N-H) | Hydrogen Bond Donor | Directional interaction for network formation. |
| 1,2,4-Triazole (N atoms) | Hydrogen Bond Acceptor, Metal Coordination | Enables self-assembly and the formation of metal-organic frameworks. |
| Aniline (-NH2) | Hydrogen Bond Donor | Contributes to the stability and dimensionality of the supramolecular structure. |
| Aromatic Rings | π-π Stacking | Non-directional interaction that reinforces the overall structure. |
Role as Building Blocks and Intermediates in Complex Chemical Synthesis
The presence of multiple reactive sites and a stable heterocyclic core makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry.
The aniline moiety provides a reactive handle for a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for its incorporation into larger molecular frameworks. The triazole ring, being electron-rich, can also undergo substitution reactions, further adding to the synthetic versatility of the parent molecule.
Derivatives of triazolyl aniline are utilized as key intermediates in the synthesis of biologically active compounds. For instance, the general scaffold is present in molecules designed as kinase inhibitors and other therapeutic agents. The synthesis of such complex molecules often involves a multi-step process where the triazolyl aniline core is elaborated with various functional groups to achieve the desired biological activity.
Examples of Reactions for Molecular Elaboration:
| Reaction Type | Functional Group Involved | Resulting Structure |
|---|---|---|
| Acylation | Aniline (-NH2) | Amide derivatives with potential biological activity. |
| Sulfonylation | Aniline (-NH2) | Sulfonamides, a common pharmacophore. |
| Buchwald-Hartwig Amination | Aniline (-NH2) | Coupling with aryl halides to form diarylamines. |
| N-Alkylation | Triazole (N-H) | Substituted triazoles with modified solubility and electronic properties. |
The nitrogen atoms of the triazole ring and the aniline group can act as ligands, coordinating to metal centers to form catalytic complexes. These metal complexes can be designed to catalyze a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The specific substitution pattern of this compound can be tuned to modulate the electronic and steric properties of the resulting catalyst, thereby influencing its activity and selectivity.
In the realm of organocatalysis, the triazole moiety can function as a hydrogen bond donor to activate substrates, while the aniline group can be part of a larger chiral scaffold to induce enantioselectivity in chemical reactions. While specific applications of this compound in catalysis are not extensively documented, the potential for its use in this field is significant based on the known catalytic activity of related triazole and aniline derivatives.
Environmental and Sustainable Chemistry Applications
The principles of green chemistry and environmental remediation are increasingly important in modern chemical research. The chemical properties of this compound suggest its potential utility in these areas.
The nitrogen-rich structure of this compound makes it a candidate for the development of materials for the adsorption of pollutants, particularly heavy metal ions, from aqueous solutions. The lone pairs of electrons on the nitrogen atoms of the triazole and aniline groups can chelate with metal ions, effectively removing them from water.
This compound could be grafted onto solid supports, such as silica (B1680970) or polymers, to create robust and reusable adsorbent materials. The effectiveness of such materials would depend on factors like pH, contact time, and the concentration of the pollutant. While direct studies on this specific molecule are lacking, research on other amine and triazole-functionalized materials has demonstrated their efficacy in environmental remediation. rsc.org
The development of environmentally friendly and scalable methods for the synthesis of valuable chemical compounds is a key goal of sustainable chemistry. Green synthesis approaches for triazole and aniline derivatives often focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Potential green synthesis strategies for this compound and its derivatives could involve:
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields.
Use of greener solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or supercritical CO2.
Catalytic methods: Employing reusable catalysts to minimize waste. acs.orgresearchgate.net
The adoption of such methodologies would not only reduce the environmental impact of the synthesis but also improve the economic viability of large-scale production.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established field, yet there remains considerable scope for the development of more efficient and sustainable methods for preparing 4-Methyl-3-(1H-1,2,4-triazol-3-yl)aniline. Future research could focus on several key areas:
Catalyst Development : A significant avenue of research lies in the discovery and optimization of catalysts that can improve the regioselectivity and yield of the triazole ring formation. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, the development of novel catalysts based on other metals or even metal-free organocatalysts could offer advantages in terms of cost, toxicity, and functional group tolerance. rsc.orgchemijournal.comchemijournal.com The exploration of bimetallic nanocatalysts, such as those based on silver and zinc, could also pave the way for milder reaction conditions and improved recyclability. rsc.org
One-Pot Syntheses : Designing one-pot, multi-component reactions would significantly enhance the efficiency of synthesizing the target molecule. nih.govfrontiersin.org Such strategies, which combine several synthetic steps into a single operation without the isolation of intermediates, can reduce solvent waste, save time, and lower energy consumption.
Microwave and Ultrasound-Assisted Synthesis : The application of non-conventional energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including triazoles. mdpi.comrsc.org A systematic investigation into the use of these green chemistry techniques for the synthesis of this compound could lead to more sustainable and scalable production methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Catalyst Development | Higher regioselectivity, lower catalyst loading, reduced toxicity | Design of novel metal-based and organocatalysts |
| One-Pot Synthesis | Reduced waste, time and energy savings | Design of multi-component reaction cascades |
| Microwave/Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency | Optimization of reaction conditions and scalability |
In-depth Mechanistic Studies of Complex Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should aim to elucidate the intricate details of the key chemical transformations involved.
Computational Modeling : The use of computational tools, such as Density Functional Theory (DFT), can provide valuable insights into the reaction pathways, transition states, and activation energies involved in the triazole ring formation. researchgate.net Such studies can help in understanding the role of the catalyst and predicting the regiochemical outcome of the reaction.
Isotope Labeling Studies : The use of isotopically labeled starting materials can be a powerful tool to trace the fate of individual atoms throughout the reaction, providing unambiguous evidence for the proposed mechanistic pathways.
Exploration of Advanced Spectroscopic Techniques for Fine Structural Details
While standard spectroscopic techniques such as NMR and mass spectrometry are routinely used for the characterization of organic compounds, the application of more advanced methods could reveal finer structural details of this compound and its derivatives.
Solid-State NMR Spectroscopy : For crystalline samples, solid-state NMR can provide information about the molecular conformation and packing in the solid state, which can be different from the solution-state structure.
X-ray Crystallography : Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.comdoaj.org This information is invaluable for understanding its physical properties and for designing molecules with specific packing arrangements.
Advanced Mass Spectrometry Techniques : Techniques such as ion mobility-mass spectrometry could be employed to study the gas-phase conformation of the molecule and its protonated forms, providing insights into its intrinsic structural preferences.
| Spectroscopic Technique | Information Gained | Potential Impact |
| Solid-State NMR | Conformation and packing in the solid state | Understanding solid-state properties |
| X-ray Crystallography | Precise 3D structure and intermolecular interactions | Design of crystalline materials |
| Advanced Mass Spectrometry | Gas-phase conformation and ion structures | Fundamental understanding of molecular properties |
Predictive Modeling and Machine Learning for Structure-Property Relationships
The integration of computational modeling and machine learning can accelerate the discovery of new derivatives of this compound with desired properties.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of a series of related compounds with their biological activity or physical properties. This can aid in the rational design of new molecules with enhanced performance.
Density Functional Theory (DFT) Calculations : DFT can be used to calculate a wide range of molecular properties, including electronic structure, reactivity descriptors, and spectroscopic parameters. acs.orgacs.orgnih.govmdpi.com These calculations can help in understanding the fundamental properties of the molecule and in predicting the properties of yet-to-be-synthesized derivatives.
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netbohrium.com This can provide insights into its solubility, conformational flexibility, and potential binding modes with target proteins.
Expansion into Emerging Fields of Materials Science and Catalysis
The unique structural features of this compound, particularly the presence of multiple nitrogen atoms in the triazole ring, make it an attractive building block for the development of new functional materials and catalysts.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The triazole ring can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers and MOFs. chemijournal.com These materials can have applications in gas storage, separation, and catalysis.
Corrosion Inhibitors : The nitrogen and sulfur atoms in triazole derivatives can effectively adsorb onto metal surfaces, making them potential candidates for corrosion inhibitors.
Organic Catalysts : The triazole moiety can be incorporated into larger molecular scaffolds to create new organocatalysts for a variety of chemical transformations.
Sustainable and Cost-Effective Manufacturing Processes for Academic and Industrial Relevance
For this compound to be of practical use in either academic research or industrial applications, the development of sustainable and cost-effective manufacturing processes is paramount.
Green Solvents : Future research should focus on replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.netrsc.org
Catalyst Recovery and Reuse : The development of heterogeneous catalysts or methods for the efficient recovery and reuse of homogeneous catalysts is crucial for reducing the cost and environmental impact of the synthesis. rsc.org
Flow Chemistry : The implementation of continuous flow processes can offer several advantages over traditional batch synthesis, including improved safety, better process control, and higher throughput.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
